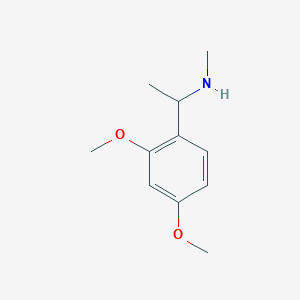

1-(2,4-dimethoxyphenyl)-N-methylethanamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(12-2)10-6-5-9(13-3)7-11(10)14-4/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOWQASTOPJHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396303 | |

| Record name | 1-(2,4-dimethoxyphenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188894-37-3 | |

| Record name | 1-(2,4-dimethoxyphenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(2,4-dimethoxyphenyl)-N-methylethanamine and Positional Isomers

The construction of the this compound scaffold and its isomers, such as the 3,4-dimethoxy analog, relies on robust and versatile synthetic routes. Key among these are reductive amination, which builds the amine functionality directly, and alkylation methods, which introduce the N-methyl group to a pre-existing primary amine.

Reductive amination is a widely utilized method for the formation of amines from carbonyl compounds. wikipedia.orgresearchgate.net This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. wikipedia.orgpearson.com For the synthesis of this compound, the precursor would be 2,4-dimethoxyacetophenone, which reacts with methylamine (B109427).

The general mechanism involves the nucleophilic attack of methylamine on the carbonyl carbon of 2,4-dimethoxyacetophenone, followed by dehydration to form an imine. This intermediate is then reduced to the final secondary amine product. rsc.org A variety of reducing agents can be employed for this transformation, with common choices being sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.orgmasterorganicchemistry.com Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is also a prevalent method. wikipedia.org

The choice of reducing agent is critical, as it must selectively reduce the imine in the presence of the starting ketone. acs.org Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred due to their mild nature and selectivity for the iminium ion over the carbonyl group. acs.orgmasterorganicchemistry.com

A general representation of the reductive amination of 2,4-dimethoxyacetophenone is depicted below:

Figure 1: Reductive amination of 2,4-dimethoxyacetophenone with methylamine.

This one-pot approach is efficient and is a cornerstone in the synthesis of many substituted phenethylamines. wikipedia.org

Alkylation-based approaches provide an alternative route where the N-methyl group is introduced onto a primary amine precursor, in this case, 1-(2,4-dimethoxyphenyl)ethanamine (B2564704). This primary amine can be synthesized via the reductive amination of 2,4-dimethoxyacetophenone with ammonia (B1221849). Once the primary amine is obtained, N-methylation can be achieved through various methods.

One common method is the Eschweiler-Clarke reaction, which involves treating the primary amine with an excess of formic acid and formaldehyde (B43269). This reaction proceeds through the formation of an iminium ion followed by reduction by formate. It is an effective way to achieve exhaustive methylation to the tertiary amine, but conditions can be controlled to favor the secondary amine.

Direct alkylation with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) is another possibility. However, this method can be difficult to control and may lead to over-alkylation, producing a mixture of the secondary amine, tertiary amine (1-(2,4-dimethoxyphenyl)-N,N-dimethylethanamine), and even a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to favor mono-methylation.

More recently, catalytic N-alkylation methods using alcohols as alkylating agents have been developed as a greener alternative. nih.govbath.ac.uk These "borrowing hydrogen" methodologies often employ iridium or ruthenium catalysts to temporarily oxidize the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst returning the hydrogen in the final reduction step. nih.gov

Other synthetic strategies can also be employed to synthesize dimethoxyphenyl-N-methylethanamine structures. For instance, a process for producing N-methyl-2-(3,4-dimethoxyphenyl)-ethylamine involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile (B126087) in the presence of methylamine and a supported catalyst. google.com This approach could potentially be adapted for the 2,4-dimethoxy isomer. The catalysts for this reaction can include copper chromite, palladium, platinum, nickel, or ruthenium on supports like carbon, alumina, or silica (B1680970). google.com

Another route involves the reduction of an amide. For example, 1-(2,4-dimethoxyphenyl)ethanamine could be acylated, for instance with acetyl chloride to form the corresponding N-acetyl derivative, which is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the N-ethyl amine. A similar sequence with a formylating agent would yield the N-methyl amine after reduction. For a related compound, N-methyl-3,4-dimethoxyphenylethylamine, a synthesis has been described starting from the corresponding N-trifluoroacetamide, which is hydrolyzed to the secondary amine. prepchem.com

Reaction Conditions and Optimization Parameters for Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters to optimize include the choice of catalytic system, solvent, temperature, and pressure.

In reductive amination , the choice of catalyst is crucial. For catalytic hydrogenation, common heterogeneous catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. wikipedia.org The activity and selectivity of these catalysts can be influenced by the support material and the presence of additives. For instance, in the synthesis of a positional isomer, N-methyl-3,4-dimethoxyphenylethylamine, a Pd/C catalyst was used in the presence of a Lewis acid like aluminum trichloride. google.com

Acid catalysts are often essential in the imine-forming step of reductive amination, as they facilitate the dehydration of the carbinolamine intermediate. rsc.org The role of the acid becomes more significant with electron-donating groups on the acetophenone, such as the methoxy (B1213986) groups in the target compound. rsc.org Acetic acid is a commonly used acid catalyst in these reactions. acs.org

The solvent can significantly impact the reaction rate and outcome. Protic solvents like methanol (B129727) or ethanol (B145695) are often used as they can participate in the proton transfer steps of imine formation. researchgate.net However, aprotic solvents can also be employed. In the N-alkylation of phenethylamine (B48288) and tryptamine, iridium-catalyzed reactions have been shown to work efficiently in water, presenting a green and safe solvent choice. researchgate.net For alkylations using alkyl halides, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can be effective. researchgate.net

The following table summarizes typical catalytic systems and solvents used in related reductive amination and N-alkylation reactions.

| Reaction Type | Catalyst/Reagent | Typical Solvents | Reference |

| Reductive Amination | Pd/C, PtO₂, Raney Ni | Methanol, Ethanol | wikipedia.org |

| Reductive Amination | NaBH₃CN, NaBH(OAc)₃ | Dichloroethane, Methanol | acs.orgmasterorganicchemistry.com |

| N-Alkylation (Borrowing Hydrogen) | Iridium or Ruthenium complexes | Water, Toluene | nih.govresearchgate.net |

| N-Alkylation (with Alkyl Halide) | (No catalyst) | DMF, Acetonitrile | researchgate.net |

This table is generated based on data from the text.

Temperature and pressure are critical parameters, especially for catalytic hydrogenations. These reactions are often carried out at elevated temperatures and pressures to increase the reaction rate. For example, a process for preparing N-methyl-2-(3,4-dimethoxyphenyl)ethylamine via hydrogenation of the corresponding acetonitrile derivative specifies temperatures ranging from 20°C to 200°C and pressures from 1 to 300 bar. google.com Another example for the synthesis of the same compound via hydrogenation of an intermediate specifies a temperature of 85°C and a pressure of 50 psi. google.com

The optimization of temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or degradation of the product. The effect of temperature on the rate of enzymatic reactions has been studied, and similar principles of finding an optimal temperature range apply to chemical catalysis. nih.gov

For reductive aminations using hydride reagents, the reactions are often run at or below room temperature. The initial imine formation may be conducted at room temperature or with gentle heating, followed by cooling for the addition of the reducing agent.

The table below provides examples of temperature and pressure conditions for similar synthetic transformations.

| Reaction | Catalyst/Reagent | Temperature | Pressure | Reference |

| Hydrogenation of 3,4-dimethoxyphenylacetonitrile with methylamine | Supported metal catalyst | 20-200 °C | 1-300 bar | google.com |

| Hydrogenation of N-methyl-2-(3,4-dimethoxyphenyl)-2-hydroxy-ethylamine | Pd/C | 85 °C | 50 psi | google.com |

| Fe-catalyzed reductive amination of acetophenone | Fe/(N)SiC | 140 °C | 6.5 MPa H₂ | researchgate.net |

| Reductive amination with hydride reagents | NaBH₃CN | Room Temperature | Atmospheric | acs.org |

This table is generated based on data from the text.

Control of By-product Formation and Yield Optimization

The reaction proceeds via the formation of an intermediate imine (or the corresponding enamine), which is then reduced to the target secondary amine. wikipedia.org Several potential by-products can arise. The primary amine, 1-(2,4-dimethoxyphenyl)ethanamine, can form if ammonia is present as a contaminant or if demethylation of methylamine occurs. More significantly, the newly formed secondary amine product can react with another molecule of the ketone, leading to the formation of a tertiary amine impurity after reduction. mdma.chresearchgate.net Furthermore, self-condensation of the ketone starting material (an aldol (B89426) condensation) can occur under certain pH conditions, leading to impurities that are difficult to remove. mdma.ch

Yield optimization hinges on the strategic selection of the reducing agent and reaction parameters. While catalytic hydrogenation with agents like Palladium on carbon (Pd/C) or Raney Nickel is effective, it often requires elevated pressures and temperatures, which can promote side reactions. erowid.org A more controlled approach involves the use of hydride-based reducing agents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough not to reduce the ketone starting material but are highly efficient at reducing the protonated imine (iminium ion) intermediate. masterorganicchemistry.com This selectivity allows for a "one-pot" reaction where the ketone, methylamine, and reducing agent are combined, with the reduction of the imine being much faster than any competing reactions. masterorganicchemistry.com

Control of pH is also critical. The initial condensation to form the imine is typically favored under weakly acidic conditions (pH 4-6), which facilitate the dehydration step. wikipedia.orgmasterorganicchemistry.com However, maintaining this pH is crucial, as more acidic conditions can degrade the reactants, while basic conditions can promote aldol condensation. The use of methylamine hydrochloride salt can provide a suitable pH buffer for the reaction.

By carefully managing stoichiometry (using a slight excess of methylamine), selecting a mild and selective reducing agent like NaBH₃CN, and controlling the pH, the formation of by-products can be significantly suppressed, leading to higher yields and purity of the desired this compound.

Table 1: Factors in Reductive Amination for Yield Optimization

| Parameter | Objective | Rationale | Common Methods/Reagents |

|---|---|---|---|

| Reducing Agent | Selectively reduce imine/iminium ion over ketone. | Prevents consumption of starting material and simplifies purification. | Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com |

| Stoichiometry | Minimize tertiary amine and unreacted ketone. | Drives the reaction toward the desired secondary amine product. | Slight excess of methylamine relative to the ketone. |

| pH Control | Facilitate imine formation while minimizing side reactions. | Optimal rate of dehydration and stability of reactants. | pH range of 4-6; use of amine hydrochloride salts. masterorganicchemistry.com |

| Temperature | Ensure sufficient reaction rate without promoting by-products. | Higher temperatures can lead to aldol condensation or decomposition. | Typically room temperature to moderate heat (e.g., 40-60 °C). |

Derivatization Reactions of the this compound Core

The secondary amine functionality of this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of compounds.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a secondary amine, the nitrogen atom is nucleophilic and can be readily alkylated to form tertiary amines. The classical approach involves reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). wikipedia.org However, a significant drawback of this method is the potential for overalkylation to form a quaternary ammonium salt. researchgate.net To achieve controlled mono-alkylation, the reaction conditions must be carefully managed, often using a hindered, non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) to scavenge the acid produced without competing in the alkylation. researchgate.net

More modern and efficient methods for N-alkylation utilize alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This process, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the secondary amine in situ, regenerating the catalyst and producing water as the only by-product. nih.govorganic-chemistry.org This method is highly atom-economical and avoids the formation of salt by-products.

N-Acylation: The synthesis of amides from this compound is a straightforward and high-yielding transformation. researchgate.netbath.ac.uk This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the liberated HCl or carboxylic acid. The reaction is generally rapid and exothermic. Esters can also serve as acylating agents, though this usually requires a catalyst and higher temperatures. rsc.org

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Catalyst/Base | Typical Product |

|---|---|---|---|

| N-Alkylation | Ethyl Iodide | Hünig's Base | 1-(2,4-dimethoxyphenyl)-N-ethyl-N-methylethanamine |

| N-Alkylation | Benzyl (B1604629) Alcohol | [RuCl₂(p-cymene)]₂ | N-benzyl-1-(2,4-dimethoxyphenyl)-N-methylethanamine |

| N-Acylation | Acetyl Chloride | Triethylamine | N-(1-(2,4-dimethoxyphenyl)propan-2-yl)-N-methylacetamide |

| N-Acylation | Benzoic Anhydride | Pyridine (B92270) | N-(1-(2,4-dimethoxyphenyl)propan-2-yl)-N-methylbenzamide |

Oxidative and Reductive Transformations

The core structure of this compound is generally stable to reduction. However, the N-methyl group is susceptible to oxidative cleavage, a process known as oxidative N-demethylation. This transformation converts the secondary amine back to its primary amine counterpart, 1-(2,4-dimethoxyphenyl)ethanamine, which can be a key intermediate for further synthesis.

Several reagents can accomplish this transformation. Classical methods include the von Braun reaction using cyanogen (B1215507) bromide, followed by hydrolysis, or reaction with chloroformates. google.commdpi.com More contemporary and milder approaches utilize oxidative systems. For instance, metal-free protocols using reagents like tert-butyl hydroperoxide (TBHP) have been developed for the N-demethylation of arylamines. ias.ac.in Additionally, biomimetic iron-based catalysts, such as Fe-TAML complexes, in combination with hydrogen peroxide (H₂O₂), have been shown to effectively demethylate N-methyl alkaloids, a class of compounds structurally related to the target molecule. rsc.org These reactions are believed to proceed through the formation of an unstable N-hydroxymethyl intermediate, which then decomposes to the demethylated amine and formaldehyde. rsc.org

The choice of oxidant and catalyst is crucial for selectivity, as over-oxidation of the aromatic ring or cleavage of other bonds can occur under harsh conditions. nih.gov

Formation of Sulfonamide Derivatives

The reaction of this compound with sulfonyl chlorides is a robust and widely used method for the preparation of sulfonamides. researchgate.net This reaction involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. A base, typically pyridine or triethylamine, is required to neutralize the HCl by-product and drive the reaction to completion. researchgate.netresearchgate.net

A wide variety of aromatic and aliphatic sulfonyl chlorides can be employed, allowing for the synthesis of a large and diverse library of sulfonamide derivatives. For example, reaction with benzenesulfonyl chloride yields the N-phenylsulfonyl derivative, while reaction with methanesulfonyl chloride provides the N-methylsulfonyl (mesyl) derivative. The resulting sulfonamides are often stable, crystalline solids. Alternative, milder methods have been developed that use sulfonate salts activated by reagents like cyanuric chloride, avoiding the use of corrosive sulfonyl chlorides. researchgate.netorganic-chemistry.org

Table 3: Synthesis of Sulfonamide Derivatives

| Amine Substrate | Sulfonyl Chloride Reagent | Base | Product |

|---|---|---|---|

| This compound | Benzenesulfonyl chloride | Pyridine | N-(1-(2,4-dimethoxyphenyl)propan-2-yl)-N-methylbenzenesulfonamide |

| This compound | p-Toluenesulfonyl chloride | Triethylamine | N-(1-(2,4-dimethoxyphenyl)propan-2-yl)-N-methyl-4-toluenesulfonamide |

Introduction of Complex Ring Systems

The β-arylethylamine scaffold of this compound is an excellent precursor for the construction of complex, fused heterocyclic ring systems, most notably through intramolecular electrophilic aromatic substitution reactions. The electron-rich nature of the 2,4-dimethoxyphenyl ring makes it highly activated for such cyclizations.

Pictet-Spengler Reaction: This reaction involves the condensation of the β-arylethylamine with an aldehyde or ketone to form an intermediate iminium ion, which then undergoes an intramolecular cyclization. wikipedia.orgnumberanalytics.com The 2,4-dimethoxy substituents strongly direct the electrophilic attack to the C6 position of the aromatic ring, which is para to the 2-methoxy group and ortho to the 4-methoxy group, leading to the formation of a tetrahydroisoquinoline ring system. ebrary.net For example, reacting this compound with formaldehyde under acidic conditions would be expected to produce 5,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is versatile, as a wide range of aldehydes and ketones can be used to introduce substituents on the newly formed ring. numberanalytics.comsciengine.com

Bischler-Napieralski Reaction: This is another powerful method for synthesizing isoquinoline (B145761) derivatives. jk-sci.comwikipedia.org It is a two-step process that begins with the N-acylation of the amine (as described in 2.3.1) to form an amide. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which promotes cyclization onto the aromatic ring to form a 3,4-dihydroisoquinoline. nrochemistry.com Similar to the Pictet-Spengler reaction, the cyclization is directed to the C6 position. The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to a fully aromatic isoquinoline. nrochemistry.com This sequence provides access to a different substitution pattern on the heterocyclic ring compared to the Pictet-Spengler reaction.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of 1-(2,4-dimethoxyphenyl)-N-methylethanamine, providing unambiguous evidence of its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals in the aromatic, aliphatic, and methoxy (B1213986) regions.

Key features of the spectrum include:

Aromatic Protons: The trisubstituted benzene (B151609) ring gives rise to a complex splitting pattern. The proton at the C5 position, situated between two methoxy groups, typically appears as a doublet. The protons at C3 and C6 also produce distinct signals, with their chemical shifts and coupling patterns being influenced by the ortho- and para-substituents.

Aliphatic Protons: The protons of the ethanamine side chain are diastereotopic and exhibit complex multiplets. The methine (CH) proton adjacent to the aromatic ring and the nitrogen atom shows a distinct multiplet. The methylene (B1212753) (CH₂) protons also appear as a multiplet.

N-Methyl and O-Methyl Protons: The spectrum is clearly distinguished by the presence of a singlet corresponding to the N-methyl (N-CH₃) group, which typically resonates at approximately 2.4 ppm. Two additional sharp singlets are observed for the two non-equivalent methoxy (O-CH₃) groups attached to the aromatic ring.

Amine Proton: The N-H proton of the secondary amine gives rise to a broad singlet, the chemical shift of which can be variable depending on concentration and solvent.

The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 (Aromatic) | 6.4 - 6.5 | d | 1H |

| H-5 (Aromatic) | 6.4 - 6.5 | dd | 1H |

| H-6 (Aromatic) | 7.0 - 7.1 | d | 1H |

| CH (Methine) | 2.9 - 3.2 | m | 1H |

| CH₂ (Methylene) | 2.5 - 2.8 | m | 2H |

| N-CH₃ (N-Methyl) | ~2.4 | s | 3H |

| O-CH₃ (Methoxy at C2) | ~3.8 | s | 3H |

| O-CH₃ (Methoxy at C4) | ~3.8 | s | 3H |

| NH (Amine) | Variable | br s | 1H |

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet, br s = broad singlet. Data are estimated based on typical values for similar structures and analysis of published spectra.

While specific published ¹³C NMR data for this compound is not widely available, the expected spectrum would show distinct resonances for each of the unique carbon atoms in the molecule. Based on the structure, eleven distinct signals would be anticipated: six for the aromatic ring carbons, three for the aliphatic side-chain carbons, and two for the methoxy group carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electron-donating methoxy groups, with the oxygen-substituted carbons (C-2 and C-4) appearing further downfield. This technique is crucial for confirming the substitution pattern of the aromatic ring.

Two-dimensional (2D) NMR experiments are vital for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex structures. Although specific 2D NMR studies for this particular compound are not detailed in the reviewed literature, the application of standard techniques would be as follows:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to map the connectivity between the aromatic protons (H-3, H-5, H-6) and to trace the spin system through the aliphatic side chain, connecting the methine (CH) proton to the adjacent methylene (CH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s), such as linking the N-methyl proton signal to the N-methyl carbon signal.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

LC-MS is a preferred method for the analysis of phenethylamines in complex matrices. The compound is typically separated using reverse-phase liquid chromatography on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to ensure protonation of the amine.

Under soft ionization conditions, such as Electrospray Ionization (ESI) in positive ion mode, the mass spectrum typically shows an intense protonated molecular ion [M+H]⁺. For this compound (C₁₁H₁₇NO₂), the expected exact mass of the protonated molecule is approximately 196.1332 m/z. Tandem mass spectrometry (MS/MS) of this precursor ion would be used to generate characteristic product ions for definitive identification, typically resulting from the fragmentation of the ethylamine (B1201723) side chain.

GC-MS is a standard technique for the analysis of volatile compounds like phenethylamines. When analyzed by GC-MS using Electron Ionization (EI), N-alkylated phenethylamines undergo characteristic fragmentation pathways.

The most prominent fragmentation pathway is α-cleavage (cleavage of the bond between the α- and β-carbons relative to the aromatic ring). This results in the formation of a highly stable, nitrogen-containing iminium cation. For this compound, this cleavage yields the [CH₃-NH=CH-CH₃]⁺ ion, which gives a characteristic base peak at m/z 58 .

A second important fragmentation involves cleavage at the benzylic position, resulting in the formation of a substituted benzyl (B1604629) cation. For this compound, the 2,4-dimethoxybenzyl cation would produce a significant ion at m/z 151 . The molecular ion (M⁺) for this class of compounds is often of very low abundance or completely absent in EI spectra.

While the mass spectrum is characteristic for the N-methylethanamine side chain (m/z 58) and the dimethoxybenzyl moiety (m/z 151), it is often insufficient on its own to differentiate between regioisomers (e.g., 2,4- vs. 2,5- or 3,4-dimethoxy isomers). Therefore, differentiation relies heavily on the gas chromatographic retention time, which is unique for each isomer under specific column and temperature conditions. Derivatization techniques can also be employed to create unique mass spectral fragments to aid in isomer differentiation.

Table 2: Characteristic Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway | Relative Abundance |

| 58 | [C₃H₈N]⁺ | α-Cleavage (Iminium Cation) | Base Peak |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic Cleavage (Dimethoxybenzyl Cation) | Significant |

| 195 | [C₁₁H₁₇NO₂]⁺ | Molecular Ion (M⁺) | Low to Absent |

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate |

| Aromatic | C-H Stretch | 3100 - 3000 | Variable |

| Aliphatic | C-H Stretch | 3000 - 2850 | Strong |

| Aromatic | C=C Stretch | 1600 - 1450 | Variable |

| Ether (Aryl-O) | C-O Stretch | ~1250 | Strong |

| Ether (Alkyl-O) | C-O Stretch | ~1100 | Strong |

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing phenethylamine (B48288) derivatives like this compound.

Method development would involve optimizing several parameters to achieve good resolution, symmetric peak shape, and a reasonable analysis time. rjptonline.org A common stationary phase is a C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. jopcr.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often used to efficiently elute compounds with a range of polarities. mdpi.com Detection can be achieved using a diode-array detector (DAD) or a UV detector, set at a wavelength where the aromatic ring shows strong absorbance. For higher specificity and sensitivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). researchgate.net

Table 4: Typical Starting Parameters for HPLC Method Development

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium (B1175870) Acetate (B1210297) buffer |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~220 nm and ~275 nm or Mass Spectrometry (MS) |

| Injection Volume | 5 - 20 µL |

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This advancement leads to significantly higher separation efficiency, resolution, and speed of analysis compared to traditional HPLC. lcms.cz

By employing UHPLC for the analysis of this compound, laboratories can achieve much shorter run times, often reducing analysis from several minutes to under a minute, which dramatically increases sample throughput. The higher efficiency also results in sharper, narrower peaks, leading to improved resolution between the target analyte and any potential impurities. This peak compression enhances sensitivity, allowing for lower limits of detection (LOD) and quantification (LOQ). The principles of method development are similar to HPLC, but the instrumentation is designed to handle the much higher backpressures generated by the smaller particle columns.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective analytical technique for the qualitative analysis of this compound and related compounds. fishersci.com Its primary applications in a synthetic context include real-time monitoring of reaction progress and the preliminary assessment of product purity. chemistryhall.com The principle of separation on standard silica (B1680970) gel plates, the most common stationary phase, is based on the differential partitioning of compounds between the polar stationary phase and the mobile phase. chemistryhall.comfishersci.com The polarity of the analyte, influenced by functional groups, determines its affinity for the stationary phase and thus its rate of migration up the plate.

In the context of phenethylamine derivatives, various solvent systems (mobile phases) can be employed to achieve effective separation. The choice of eluent is critical for obtaining clear separation between the starting materials, intermediates, and the final product, which will have different retention factor (Rf) values. chemistryhall.com For instance, a study on various N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}aniline derivatives, including one with a 2,5-dimethoxyphenyl moiety, utilized a mobile phase of hexane-ethyl acetate (80:20 v/v) for reaction monitoring. nih.gov

Visualization of the separated spots on the TLC plate is typically achieved under ultraviolet (UV) radiation at 254 nm, as the aromatic ring in these compounds absorbs UV light. maps.org Further visualization can be accomplished using chemical staining reagents that react with the amine functional group to produce colored spots. chemcoplus.co.jp

Systematic studies on structurally similar phenethylamines provide insight into effective TLC methodologies. An analysis of six 2,5-dimethoxyphenethylamine analogues employed seven different solvent systems to document their chromatographic behavior. maps.org While no single system could separate all analogues from each other or from common amphetamines, several eluents provided good spot shape and separation, demonstrating the importance of empirical testing to find the optimal conditions. maps.org

The table below summarizes typical TLC systems used for the analysis of phenethylamine derivatives, which can be adapted for this compound.

| Stationary Phase | Mobile Phase (Solvent System) | Detection Method | Application Notes | Reference |

|---|---|---|---|---|

| Silica Gel 60 F254 | Methanol / Chloroform / Ammonia (B1221849) (20:80:1) | UV (254 nm) | General screening for phenethylamine-type compounds. | maps.org |

| Silica Gel 60 F254 | Ethyl Acetate / Methanol / Ammonia (80:10:5) | UV (254 nm) | Provides good separation for many phenethylamine analogues. | maps.org |

| Silica Gel | Hexane / Ethyl Acetate (80:20 v/v) | Not Specified | Used to monitor the progress of a reaction involving a dimethoxyphenyl-containing amine derivative (Rf = 0.30). | nih.gov |

| Silica Gel 60 F254 | n-Butanol / Acetic Acid / Water (4:1:1) | UV (254 nm) | A polar system suitable for separating more polar phenethylamines or salts. | maps.org |

X-ray Crystallography for Solid-State Structural Analysis (Applicable to Derivatives)

While a crystal structure for this compound itself is not publicly documented, X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state for its derivatives. This technique is invaluable for unambiguously confirming molecular structure, stereochemistry, and conformation. By analyzing the diffraction pattern of a single crystal, a detailed model of the electron density can be constructed, revealing bond lengths, bond angles, and torsional angles. mdpi.com For phenethylamine derivatives, this analysis elucidates the spatial relationship between the dimethoxyphenyl ring and the N-methylethanamine side chain.

The fundamental repeating unit of a crystal is the unit cell, which is defined by three lattice parameters (a, b, c) and three angles (α, β, γ). These parameters, along with the crystal system and the space group, describe the symmetry of the crystal lattice. mdpi.com

Analysis of a closely related compound, 2-(4-ethyl-2,5-dimethoxyphenyl)-1-methylethylamine, provides representative crystallographic data for this class of molecules. rsc.org The determination of its crystal structure revealed a triclinic system, which is characterized by minimal symmetry. rsc.org The specific unit cell dimensions and the space group provide a unique fingerprint for the crystalline form of this derivative.

The table below presents the crystallographic data for a derivative of this compound.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2-(4-ethyl-2,5-dimethoxyphenyl)-1-methylethylamine | rsc.org |

| Crystal System | Triclinic | rsc.org |

| Space Group | P-1 | rsc.org |

| Unit Cell Dimensions | ||

| a | 7.43(4) Å | rsc.org |

| b | 16.73(4) Å | rsc.org |

| c | 5.25(6) Å | rsc.org |

| α | 93° 30' | rsc.org |

| β | 87° 30' | rsc.org |

| γ | 96° 18' | rsc.org |

| Molecules per Unit Cell (Z) | 2 | rsc.org |

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.comrsc.org These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point and solubility. For phenethylamine derivatives, common interactions include hydrogen bonds, π-π stacking, and weaker C-H···O or C-H···π interactions. researchgate.netmdpi.com

In the crystal structures of protonated phenethylamines, such as phenethylamine hydrochloride, N-H···Cl hydrogen bonds are primary structure-directing interactions. researchgate.net Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules often contribute to the stabilization of the crystal lattice. researchgate.net

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand, such as 1-(2,4-dimethoxyphenyl)-N-methylethanamine, to a macromolecular target, like a receptor.

Molecular docking studies predict the binding affinity of this compound for key neurological targets, primarily the serotonin (B10506) 5-HT2A receptor and the Trace Amine-Associated Receptor 1 (TAAR1). The predicted affinity is often expressed as a docking score, which estimates the free energy of binding.

5-HT2A Receptor: The 2,5-dimethoxy substitution pattern is a well-recognized motif that confers potent agonist activity at the 5-HT2A receptor. researchgate.netnih.gov Structure-activity relationship (SAR) studies of related 2,5-dimethoxyphenethylamines show that modifications to the aromatic ring and the amine terminus significantly impact binding affinity. biomolther.orgnih.govkoreascience.kr For instance, increasing the lipophilicity of substituents at the 4-position of the phenyl ring generally correlates with higher affinity. frontiersin.orgfrontiersin.org The N-methylation present in this compound, when compared to its primary amine counterpart (2,4-dimethoxyphenethylamine), would be expected to decrease binding affinity at the 5-HT2A receptor, a trend observed with similar N-alkylated phenethylamines. acs.org While specific binding data for the 2,4-dimethoxy isomer is less common, data from the more extensively studied 2,5-dimethoxy series provides a strong basis for prediction.

TAAR1: Phenethylamine (B48288) derivatives are known to bind more strongly to TAAR1 compared to their amphetamine analogs. nih.gov TAAR1 is potently activated by trace amines like β-phenylethylamine. nih.gov Docking studies for other TAAR1 agonists suggest that a key interaction involves a hydrogen bond between the ligand's amino group and an aspartate residue (ASP103) in the receptor. mdpi.com It is predicted that this compound would also engage this critical interaction, with its affinity being influenced by the steric and electronic effects of the dimethoxy and N-methyl groups.

The following table presents binding affinity (Ki) and functional potency (EC50) data for a series of structurally related 2,5-dimethoxyphenethylamines at the 5-HT2A receptor, illustrating the effects of various substitutions. This data serves as a reference for estimating the potential affinity of this compound.

| Compound | Substitution Pattern | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |

|---|---|---|---|

| 2C-H | 2,5-dimethoxy | 1200 ± 150 | 1100 ± 140 |

| 2C-E | 2,5-dimethoxy, 4-ethyl | 180 ± 15 | 110 ± 15 |

| 2C-D | 2,5-dimethoxy, 4-methyl | 660 ± 45 | 710 ± 80 |

| DOB | 2,5-dimethoxy, 4-bromo (amphetamine) | 8.0 ± 0.9 | 16 ± 2.4 |

| DOI | 2,5-dimethoxy, 4-iodo (amphetamine) | 2.5 ± 0.2 | 1.4 ± 0.2 |

Data sourced from studies on related 2,5-dimethoxyphenethylamine and amphetamine derivatives. nih.gov

For phenethylamine ligands, the interaction with the 5-HT2A receptor is anchored by a salt bridge between the protonated amine of the ligand and the carboxylate side chain of a highly conserved aspartate residue. Additional stability is conferred through hydrophobic interactions between the ligand's phenyl ring and aromatic residues within the binding pocket, as well as potential hydrogen bonds involving the methoxy (B1213986) groups. mdpi.com

Similarly, at the TAAR1 receptor, the primary amine or secondary amine of the ligand forms a crucial hydrogen bond with the side chain of residue ASP103. mdpi.com The aromatic portion of the ligand settles into a hydrophobic pocket formed by several phenylalanine residues (PHE186, PHE195, PHE268). mdpi.com For this compound, docking models would predict its dimethoxyphenyl ring to occupy this pocket, with the methoxy groups potentially forming additional contacts with polar residues lining the cavity. The N-methyl group's orientation would be critical in determining the precise fit and interaction strength within this binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. aimspress.com For a series of compounds like phenethylamines, QSAR models can predict the receptor binding affinity based on calculated molecular properties.

To build a QSAR model, various molecular descriptors that quantify the physicochemical properties of the molecules are calculated. For phenethylamine derivatives binding to serotonin receptors, several classes of descriptors have proven to be important:

Lipophilicity: Often represented by the partition coefficient (logP) or the substituent lipophilicity constant (π). Increased lipophilicity of the 4-position substituent on the phenyl ring has been shown to correlate with higher 5-HT2A receptor affinity. frontiersin.orgfrontiersin.org

Electronic Properties: Descriptors such as the Hammett constant (σ) quantify the electron-donating or electron-withdrawing nature of substituents. These properties influence how the ligand interacts with the electronic environment of the receptor's binding site. frontiersin.org

Steric/Topological Descriptors: These include molecular weight, molar refractivity, and topological indices that describe the size, shape, and branching of the molecule.

Quantum-Chemical Descriptors: Calculated properties like HOMO/LUMO energies and atomic charges can provide deeper insight into the molecule's reactivity and electrostatic potential.

The table below lists key molecular descriptors often used in QSAR studies of phenethylamine derivatives.

| Descriptor Class | Example Descriptor | Property Described |

|---|---|---|

| Lipophilic | π (pi) value | Contribution of a substituent to lipophilicity |

| Electronic | σp (sigma para) | Electron-withdrawing/donating ability of a para-substituent |

| Steric | Molar Refractivity (MR) | Molar volume and polarizability of a substituent |

| Topological | Kier-Hall Electrotopological States (Ss) | Electronic and topological character of atoms |

| Constitutional | Number of Double Bonds | Basic structural composition |

Once descriptors are calculated for a series of known phenethylamine analogs, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate a QSAR equation. aimspress.com This equation models the biological activity (e.g., pKi, the negative logarithm of the binding affinity) as a function of the most relevant descriptors.

For example, a hypothetical QSAR model for 5-HT2A affinity might take the form: pKi = c0 + (c1 * π) + (c2 * σp) - (c3 * Steric_Descriptor)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such models have successfully demonstrated that for 2,5-dimethoxy-4-substituted analogues, increasing lipophilicity and the electron-withdrawing character of the 4-position substituent enhances 5-HT2 receptor affinity. frontiersin.org

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. nih.gov This ensures the model is robust and can accurately predict the affinity of new compounds, such as this compound, that were not included in the initial training set. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that static docking models cannot. dntb.gov.uaresearchgate.net By simulating the movements and interactions of every atom in the system, MD can reveal the stability of the ligand's binding pose, the flexibility of the receptor, and the role of solvent molecules. rsc.orgresearchgate.net

For this compound, an MD simulation would typically start with the best-docked pose in the 5-HT2A or TAAR1 receptor. Over the course of the simulation (spanning nanoseconds to microseconds), researchers can analyze:

Binding Stability: Whether the ligand remains stably in the binding pocket or if it shifts to alternative poses. Key interactions, like the salt bridge to the aspartate residue, can be monitored for their stability over time.

Conformational Changes: How the receptor's structure adapts and flexes in response to the bound ligand. This is crucial for understanding the mechanism of receptor activation.

Water Dynamics: The role of individual water molecules in mediating hydrogen bonds between the ligand and the receptor, which can be critical for stabilizing the complex.

These simulations can help refine the understanding of the binding mode predicted by docking and provide a more realistic picture of the molecular interactions that govern the compound's pharmacological activity.

Conformational Dynamics of Ligand-Receptor Complexes

The interaction of phenethylamine derivatives with receptors is critically influenced by the conformational flexibility of the ligand. The ethylamine (B1201723) side chain's orientation in relation to the phenyl ring is a key determinant of binding affinity and efficacy at various receptors, including serotonergic and opioid receptors.

Computational studies on 2,5-dimethoxyphenethylamine ("2C-X") analogs have underscored the importance of the ethylamine chain's spatial orientation for agonist potency at the serotonin 5-HT2A receptor. acs.org Conformationally restricted analogs demonstrate that specific spatial arrangements are necessary for optimal receptor activation, with bioactivity often residing in a single enantiomer. nih.gov This highlights that the conformational landscape of a ligand like this compound would significantly dictate its interaction with target receptors.

For diphenethylamine (B1265890) analogs targeting the κ-opioid receptor (KOR), molecular modeling studies have revealed that the nature of the N-substituent plays a pivotal role in binding and activation. nih.gov The size of the substituent on the nitrogen atom can influence how the ligand fits into a hydrophobic pocket formed by specific amino acid residues of the receptor. mdpi.com Furthermore, hydrogen bonding between functional groups on the phenyl ring and receptor residues is crucial for binding affinity and agonist activity. mdpi.com These findings suggest that the N-methyl group and the 2,4-dimethoxy substituents of the target compound are critical features in defining its conformational preferences upon binding to a receptor.

Research on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines indicates that these compounds generally show a binding preference for the 5-HT2A receptor over the 5-HT2C receptor. nih.govfrontiersin.org The specific interactions and resulting conformational dynamics are what drive this selectivity.

Table 1: Receptor Interaction Insights from Phenethylamine Analogs

| Compound Class | Receptor Target(s) | Key Structural Determinants of Interaction |

|---|---|---|

| 2,5-Dimethoxyphenethylamines | 5-HT2A, 5-HT2C | Spatial orientation of the ethylamine chain, nature of substituents on the phenyl ring. acs.orgnih.govnih.govfrontiersin.org |

Solvent Effects and System Stability

The surrounding solvent medium can significantly influence the conformational equilibrium and stability of flexible molecules like phenethylamines. Computational studies on 2-phenethylamine have shown that in the absence of a solvent (in vacuo), the molecule tends to adopt a folded, gauche conformation, which is stabilized by a favorable interaction between the amino group and the aromatic ring. acs.org

However, the presence of a solvent, particularly a polar one like water, can alter these preferences. The effect of the dielectric constant of the medium on the conformational behavior of phenethylamines has been investigated, revealing that properties such as rotamer population and dipole moment are dependent on the nature of the solvent. nih.gov This effect is most pronounced at lower dielectric constants. nih.gov While the solvent is critical in determining the population of different conformers, the fundamental energy minima (typically one trans and two gauche forms) remain largely unchanged with increasing solvent polarity. nih.gov

For charged species in an aqueous environment, the energetic balance can shift. Computational models that incorporate aqueous solvation effects are crucial for accurately predicting the conformational preferences of these molecules in a biological context. acs.org Protic solvents can also catalyze reactions involving phenethylamines, with polar solvents generally increasing reaction rates. researchgate.net This indicates that the stability and reactivity of this compound would be sensitive to the solvent environment.

Table 2: Influence of Solvent on Phenethylamine Conformation

| Conformation | In Vacuo Preference | Aqueous Solution Influence |

|---|---|---|

| Gauche (folded) | Preferred due to intramolecular amine-aryl interaction. acs.org | Population may decrease in favor of extended conformations. acs.org |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and energetic landscapes of molecules. While specific data for this compound is not available, studies on related phenethylamines offer valuable insights.

Electronic Structure Analysis and Frontier Orbitals

Quantum chemical investigations on neutral and cationic forms of phenethylamine and its derivatives have been performed to determine their most stable and physiologically relevant conformers. researchgate.net These calculations are essential as the physiological activity is strongly dependent on the conformer.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. While specific HOMO-LUMO values for this compound have not been reported, quantum chemistry calculations are a standard method for determining these properties and are widely applied in metabolomics for the standards-free identification of small molecules. osti.gov

Conformational Analysis and Energetic Landscapes

Theoretical conformational energy calculations are used to map the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them. For analogs of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), classical, empirical potential-energy functions have been used to study the relative conformational energies. nih.gov These studies have shown that compounds can be ranked in order of their biological potency based on their relative conformational energies within a proposed "active conformational region". nih.gov

Such calculations would be invaluable for this compound to predict its preferred conformations and to understand how the N-methyl group and the specific positioning of the dimethoxy groups on the phenyl ring influence its energetic landscape. The interplay of steric and electronic effects of these substituents would define the relative energies of the various possible rotamers.

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-phenethylamine |

| 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) |

| 2,5-dimethoxyphenethylamine |

| Diphenethylamine |

Derivative Synthesis and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel 1-(2,4-dimethoxyphenyl)-N-methylethanamine Analogs

The synthesis of novel analogs of this compound is typically achieved through established organic chemistry reactions. A common strategy involves the reductive amination of a corresponding phenylacetone (B166967) with a desired amine. Modifications are introduced by altering the starting materials, such as using different substituted benzaldehydes to create variations in the phenyl ring or different amines to modify the N-substituent.

The arrangement of the two methoxy (B1213986) groups on the phenyl ring is a critical determinant of a compound's pharmacological profile. While the 2,5-dimethoxy substitution pattern is extensively studied in the so-called "2C" series of phenethylamines, research into other patterns, such as the 2,4-dimethoxy arrangement, provides valuable comparative data. mdpi.comnih.gov

A significant area of synthetic exploration has been the addition of a bulky N-benzyl moiety, creating what are known as NBOMe derivatives. mdpi.com These compounds are synthesized by the reductive coupling of a phenethylamine (B48288) with a substituted benzaldehyde. wikipedia.orgnih.gov For example, reacting 2-(2,4-dimethoxyphenyl)ethanamine with 2-methoxybenzaldehyde (B41997) would yield an NBOMe analog. While much of the NBOMe literature focuses on the 2,5-dimethoxy scaffold, the synthetic principles are directly applicable to the 2,4-dimethoxy isomer. mdpi.com The addition of the N-benzyl group, particularly with a 2-methoxy substituent (NBOMe), has been shown to dramatically increase affinity and potency at certain serotonin (B10506) receptors compared to their N-unsubstituted parent compounds. mdpi.com

Further modifications include altering the substituents on the phenyl ring beyond the methoxy groups. For instance, the introduction of small lipophilic groups like halogens or alkyl chains at the 4-position of a 2,5-dimethoxyphenyl ring is known to produce potent receptor agonists. nih.gov Conversely, bulky substituents in this position tend to result in antagonist activity. nih.gov

Modifying the substituent on the nitrogen atom of the ethanamine side chain has a profound impact on the molecule's activity. While the parent compound is a primary amine, N-alkylation creates secondary or tertiary amines. The conversion from a primary amine to a secondary one, such as by adding a methyl group to create this compound, can alter receptor interaction and potency. mdpi.com

Further substitutions with larger groups, such as the N-benzyl moiety in NBOMe compounds, represent a significant structural and functional modification. mdpi.commdpi.com Studies on related phenethylamines show that N-benzylation can dramatically increase affinity for serotonin 5-HT2A receptors. nih.gov Other research has explored a variety of N-substituents, including different alkyl and benzyl (B1604629) groups, to map the steric and electronic requirements of the receptor binding pocket. nih.gov

Systematic modifications to the two-carbon chain connecting the phenyl ring and the amino group can also influence activity. This can involve either elongating the chain (e.g., to a propanamine) or constricting it within a ring system. For example, conformationally restricting the side chain of phenethylamines by incorporating it into a cyclobutene (B1205218) or other ring structure has been shown to affect potency, suggesting that the side chain likely binds in an out-of-the-plane conformation. mdpi.com However, specific research detailing the elongation or constriction of the ethanamine chain for the 1-(2,4-dimethoxyphenyl) scaffold is not extensively documented in the available scientific literature.

Elucidation of Structure-Activity Relationships through Systematic Modifications

Structure-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological activity. By making systematic changes to a parent compound and measuring the resulting changes in receptor binding or functional activity, researchers can build a model of how the molecule interacts with its target.

The position of the methoxy groups on the phenyl ring is a key factor in determining the pharmacological properties of dimethoxyphenethylamines. The 2,5-dimethoxy substitution pattern is often associated with high potency at serotonin 5-HT2A receptors. mdpi.comnih.gov However, studies on other substitution patterns are crucial for a complete understanding of the SAR.

A study directly comparing the functional activity of N-(2-fluorobenzyl)phenethylamine isomers with different dimethoxy substitution patterns provided valuable insights. nih.gov Using an in vitro bioassay that measures β-arrestin 2 recruitment to the 5-HT2A receptor, the 2,4-dimethoxy isomer (24H-NBF) was found to be the most potent among the tested isomers, including the 2,5- and 3,4-dimethoxy analogs. nih.gov This finding highlights that the 2,4-substitution pattern can be highly effective for 5-HT2A receptor activation, at least in the context of an N-benzyl derivative. nih.gov

The following table summarizes the functional potency of various dimethoxyphenyl-N-(2-fluorobenzyl)ethanamine positional isomers.

| Compound | Dimethoxy Substitution Pattern | EC₅₀ (nM) |

|---|---|---|

| 24H-NBF | 2,4-dimethoxy | 158 |

| 26H-NBF | 2,6-dimethoxy | 397 |

| 25H-NBF | 2,5-dimethoxy | 448 |

| 23H-NBF | 2,3-dimethoxy | μM range |

| 35H-NBF | 3,5-dimethoxy | μM range |

| 34H-NBF | 3,4-dimethoxy | μM range |

Data sourced from Pottie et al. (2021). EC₅₀ values represent the concentration of the compound that provokes a response halfway between the baseline and maximum response. Lower values indicate higher potency. nih.gov

Many phenethylamine derivatives, including this compound, possess a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S isomers). It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with the two enantiomers of a chiral drug. researchgate.netacs.org

This differential interaction can result in one enantiomer having significantly higher affinity or efficacy at a receptor target than the other. For many psychoactive phenylisopropylamines (which are alpha-methylated phenethylamines), the (R)-enantiomer is typically the more potent isomer. acs.org While specific studies on the separated enantiomers of this compound are not widely reported, the principles of stereoselectivity observed in closely related compounds strongly suggest that the biological activity would likely reside predominantly in one of its stereoisomers. The synthesis of single enantiomers, known as asymmetric or stereoselective synthesis, is therefore a critical aspect in the development of such compounds to isolate the more active isomer. google.com

Pharmacophore Feature Prediction and Mapping of this compound

Pharmacophore modeling is a crucial technique in computational drug design for identifying the essential spatial arrangement of molecular features necessary for biological activity. For this compound, a hypothetical pharmacophore model can be predicted based on its structural components and by drawing analogies from related psychoactive phenethylamines. The key pharmacophoric features are expected to include:

Aromatic Ring (AR): The 2,4-dimethoxyphenyl ring is a primary feature, likely involved in π-π stacking or hydrophobic interactions with the target receptor.

Hydrogen Bond Acceptor (HBA): The two methoxy groups on the phenyl ring, with their oxygen atoms, are potential hydrogen bond acceptors.

Positive Ionizable (PI): The secondary amine in the ethylamine side chain is expected to be protonated at physiological pH, forming a positive ionizable feature that can engage in electrostatic or ionic interactions with the receptor.

These features can be mapped onto a three-dimensional model to visualize their spatial relationships, which is a critical step in understanding how the molecule interacts with its biological target.

| Pharmacophore Feature | Structural Component | Predicted Interaction Type |

| Aromatic Ring (AR) | 2,4-dimethoxyphenyl group | π-π stacking, hydrophobic interactions |

| Hydrophobic (HY) | Ethylamine backbone, N-methyl group | Hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | 2,4-dimethoxy groups (oxygen atoms) | Hydrogen bonding |

| Positive Ionizable (PI) | Secondary amine | Electrostatic/ionic interactions |

Comparison with Reference Ligands

To understand the potential activity of this compound, its predicted pharmacophore can be compared with those of well-characterized reference ligands that act on similar biological targets, such as serotonergic or dopaminergic receptors. For instance, comparing its pharmacophore to that of a known serotonin 5-HT2A receptor agonist can provide insights into its potential mechanism of action.

A common reference ligand for this class of compounds is 2-(4-bromo-2,5-dimethoxyphenyl)-N-methylethanamine, a potent 5-HT2A agonist. Both molecules share the dimethoxyphenyl and N-methylethanamine moieties, suggesting they will have overlapping pharmacophoric features. However, the position of the methoxy groups (2,4- vs. 2,5-) and the presence of a bromine atom in the reference ligand will alter the electronic properties and the spatial arrangement of the pharmacophore, potentially influencing receptor affinity and selectivity.

Another relevant comparison can be made with N-methylhomoveratrylamine, which is 2-(3,4-dimethoxyphenyl)-N-methylethylamine. While both compounds possess a dimethoxyphenyl ring and an N-methylethylamine side chain, the differing substitution pattern on the aromatic ring (2,4- vs. 3,4-) would lead to a different spatial orientation of the hydrogen bond acceptors, likely resulting in a different binding mode and activity profile.

| Compound | Aromatic Feature | HBA Positions | Additional Features |

| This compound | 2,4-dimethoxyphenyl | 2, 4 | N-methyl |

| 2-(4-bromo-2,5-dimethoxyphenyl)-N-methylethanamine | 2,5-dimethoxy-4-bromophenyl | 2, 5 | N-methyl, 4-bromo |

| N-Methylhomoveratrylamine | 3,4-dimethoxyphenyl | 3, 4 | N-methyl |

Contribution of Pharmacophores to Predicted Activity

The predicted activity of this compound is a composite of the contributions from each of its pharmacophoric features. The 2,4-dimethoxyphenyl ring is crucial for establishing the initial interaction with the receptor, likely through hydrophobic and aromatic stacking interactions. The precise positioning of the methoxy groups at the 2 and 4 positions is expected to fine-tune the binding affinity and selectivity by forming specific hydrogen bonds with receptor residues.

The N-methyl group can influence the compound's pharmacokinetic properties and may also contribute to hydrophobic interactions within the binding pocket. The protonated amine is fundamental for anchoring the ligand within the receptor's binding site through a strong ionic interaction, a feature common to many biogenic amine receptor ligands.

Metabolic Pathways and Biotransformation Research

Identification of Phase I Metabolites

N-Dealkylation Processes (e.g., N-demethoxybenzylation, N-debenzylation, N-dearylation)The N-dealkylation processes for 1-(2,4-dimethoxyphenyl)-N-methylethanamine have not been a subject of published scientific inquiry.

Further research, including in vitro studies with liver microsomes and hepatocytes, would be necessary to elucidate the metabolic pathways of this specific compound.

Characterization of Phase II Metabolites

Phase II metabolism involves the conjugation of a drug or its Phase I metabolites with endogenous molecules, a process that generally increases water solubility and facilitates excretion. For compounds structurally related to this compound, such as other dimethoxyphenethylamines, Phase II biotransformation is a significant clearance pathway. Research into the new psychoactive substance 25B-NBF [2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine], which shares a core dimethoxyphenyl-ethanamine structure, has identified several key conjugation reactions. mdpi.com

Glucuronidation Conjugation

Glucuronidation is a major Phase II metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to a substrate. nih.gov This process significantly increases the hydrophilicity of compounds, aiding their elimination via urine or bile. nih.gov For many xenobiotics, glucuronidation serves as a primary detoxification mechanism. nih.govresearchgate.net In the metabolism of the related compound 25B-NBF, a direct glucuronide conjugate of the parent molecule was identified as a metabolite (M9), indicating that glucuronidation is a relevant pathway for this class of compounds. mdpi.com The formation of N-glucuronides is a common reaction for drugs containing aliphatic or aromatic amine moieties. hyphadiscovery.com

Sulfation Pathways

Sulfation is another important conjugation reaction where sulfotransferases (SULTs) transfer a sulfonate group to a substrate. Similar to glucuronidation, this process increases the polarity of the molecule, preparing it for excretion. Studies on the biotransformation of 25B-NBF in human hepatocytes have confirmed that sulfation occurs, contributing to the diversity of its metabolic profile. mdpi.com

Other Conjugation Reactions (e.g., Acetylation, Cysteine Conjugation)

Beyond glucuronidation and sulfation, other conjugation reactions can occur. Acetylation, the transfer of an acetyl group, has been identified as a metabolic pathway for 25B-NBF. mdpi.com Cysteine conjugation is another possibility, often initiated by the formation of a glutathione (B108866) (GSH) conjugate, which is then metabolized further to a cysteine or mercapturic acid conjugate. drughunter.commdpi.com While direct evidence for cysteine conjugation of this compound is not detailed in the provided search context, the formation of various conjugates in structurally similar compounds like 25B-NBF suggests it as a potential minor pathway. mdpi.com

Enzymatic Contributions to Metabolism

The biotransformation of xenobiotics is mediated by a wide array of enzymes, primarily located in the liver. mdpi.com The Cytochrome P450 (CYP) superfamily is central to Phase I oxidative metabolism, while UDP-glucuronosyltransferases (UGTs) are key players in Phase II glucuronidation. mdpi.comcriver.com

Role of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4)

The metabolism of phenethylamine (B48288) derivatives is heavily reliant on CYP enzymes. mdpi.com Research on the structurally related compound 25B-NBF has demonstrated the involvement of a broad range of CYP isoenzymes. mdpi.com Multiple isoforms, including CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4, were found to be responsible for its metabolism. mdpi.com

Specifically, CYP2C9 and CYP2C19 were identified as the primary enzymes catalyzing the hydroxylation of the fluorobenzyl moiety. mdpi.com The critical demethylation reactions were mainly mediated by CYP2C19, with smaller contributions from CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP2J2, and CYP3A4. mdpi.com The N-dealkylation pathway involved several CYPs, including CYP1A1, CYP1A2, CYP2B6, CYP2C19, and CYP3A4. mdpi.com Given that CYP2D6 and the CYP3A subfamily are responsible for the metabolism of a vast number of clinical drugs, their involvement is particularly significant. mdpi.comnih.gov

| Metabolic Reaction | Involved CYP Isoenzymes |

|---|---|

| Hydroxylation | CYP2C9, CYP2C19 |

| Demethylation | CYP2C19 (major), CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP2J2, CYP3A4 (minor) |

| N-Dearylation | CYP1A1, CYP1A2, CYP2B6, CYP2C19, CYP3A4 |

Involvement of UDP-Glucuronosyltransferases (UGTs)

UGT enzymes are integral to Phase II metabolism, catalyzing the glucuronidation of a wide variety of substrates, including drugs and their Phase I metabolites. criver.comnih.gov The UGT1 and UGT2 families are almost exclusively responsible for the glucuronidation of drugs in humans. criver.com In studies of 25B-NBF, the formation of a glucuronide conjugate was specifically catalyzed by the isoform UGT2B7. mdpi.com This finding highlights the importance of specific UGT enzymes in the clearance of dimethoxyphenethylamine derivatives. mdpi.com

| Metabolic Reaction | Involved UGT Isoenzyme |

|---|---|

| Glucuronidation | UGT2B7 |

Comparative Species Metabolism Studies

Research into the metabolic fate of xenobiotics across different species is a cornerstone of preclinical drug development and toxicology. Such studies are crucial for extrapolating data from animal models to humans. For the compound this compound, while direct comparative metabolic studies may be limited, a significant body of research on structurally analogous dimethoxyphenethylamine derivatives provides a strong basis for understanding the likely metabolic pathways and the variations that can be anticipated across different species. The primary metabolic transformations expected for this class of compounds include O-demethylation of the methoxy (B1213986) groups on the phenyl ring, N-demethylation, and oxidative deamination of the ethylamine (B1201723) side chain, followed by further oxidation or reduction of the resulting intermediates.

Differences in Metabolic Profiles Across Animal Models

Significant qualitative and quantitative differences in the metabolism of dimethoxyphenethylamine derivatives have been observed across various animal models, including rats, mice, rabbits, dogs, and monkeys. These differences are often attributable to species-specific variations in the expression and activity of metabolic enzymes, particularly cytochrome P450 (CYP) isoforms and monoamine oxidases (MAO).

Studies on the closely related compound, 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), utilizing hepatocytes from six different species (human, monkey, dog, rabbit, rat, and mouse), have revealed notable interspecies differences in metabolic profiles. nih.gov The primary metabolic pathways identified were oxidative deamination leading to the formation of corresponding alcohol and carboxylic acid metabolites, and O-demethylation. nih.govnih.gov

One of the most striking findings was the identification of a novel metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), which was exclusively formed in incubations with mouse hepatocytes. nih.gov This suggests a species-specific metabolic pathway in mice that is not prominent in the other species tested, including humans.

Furthermore, the production of 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) demonstrated another clear species-dependent pattern. This metabolite was generated by hepatocytes from humans, monkeys, and rabbits, but was not detected in incubations with hepatocytes from dogs, rats, or mice. nih.gov Such a distinct difference underscores the potential for certain metabolic routes to be highly active in some species while being negligible in others.

The metabolic pathways for 2C-B in rats have been shown to involve at least two primary routes. The first is initiated by deamination to form an aldehyde intermediate, which is then either reduced to an alcohol or oxidized to a carboxylic acid. The second major pathway involves O-demethylation at either the 2- or 5-position, followed by acetylation of the amino group. nih.gov

Research on 3,4-dimethoxyamphetamine in dogs and monkeys has also highlighted the importance of O-demethylation as a key metabolic step. nih.gov In both species, 3-O-methyl-alpha-methyldopamine was identified in the urine, indicating preferential demethylation at one of the methoxy positions. nih.gov

These findings collectively suggest that the metabolism of this compound is likely to exhibit significant variation across different animal models. The presence of two methoxy groups at the 2- and 4-positions on the phenyl ring presents multiple sites for O-demethylation, and the relative preference for each site could differ between species. Similarly, the rates of N-demethylation and oxidative deamination are also expected to show species-dependent variability.

Table 1: Comparative Metabolic Profiles of a Structurally Related Compound (4-bromo-2,5-dimethoxyphenethylamine) Across Different Species

| Metabolite | Human | Monkey | Dog | Rabbit | Rat | Mouse |

| 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) | Yes | Yes | Yes | Yes | Yes | Yes |

| 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | Yes | Yes | Yes | Yes | Yes | Yes |

| 4-bromo-2,5-dimethoxy-phenol (BDMP) | No | No | No | No | No | Yes |

| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | Yes | Yes | No | Yes | No | No |

Data derived from studies on 4-bromo-2,5-dimethoxyphenethylamine and are presented as an illustrative example of species-specific metabolic differences for a closely related compound. nih.gov

Advanced Research Directions and Future Perspectives in Chemical Biology

Rational Design of New Chemical Entities Based on the 1-(2,4-dimethoxyphenyl)-N-methylethanamine Scaffold

The rational design of new chemical entities (NCEs) leveraging the this compound scaffold is a key area of research, driven by the desire to modulate biological activity through precise structural modifications. This process often involves extensive structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are correlated with changes in its biological effects. biomolther.orgnih.gov The core principle is to understand how the spatial arrangement of atoms, electronic properties, and lipophilicity of different parts of the scaffold influence its interaction with biological targets.

Key areas of molecular modification on the this compound scaffold include:

Aromatic Ring Substitution: Altering the position and nature of the methoxy (B1213986) groups on the phenyl ring can significantly impact activity. For instance, shifting a methoxy group from the 2-position to the 3- or 4-position can alter receptor binding affinity and selectivity. Introducing other substituents, such as halogens or alkyl groups, can further fine-tune these properties.

Ethylamine (B1201723) Side Chain Modification: Modifications to the ethylamine side chain, including altering the N-methyl group to other alkyl or aryl substituents, can influence the molecule's interaction with transporters and receptors. nih.gov The stereochemistry of the α-methyl group is also a critical factor, as enantiomers often exhibit different biological activities.